molecular formula C28H29ClFN5O7 B194724 Afatinib dimaleate CAS No. 850140-73-7

Afatinib dimaleate

Numéro de catalogue: B194724
Numéro CAS: 850140-73-7
Poids moléculaire: 602.0 g/mol
Clé InChI: LIENDGDDWJRJLO-WFFUCRSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afatinib dimaleate is a second-generation, irreversible tyrosine kinase inhibitor (TKI) targeting the ErbB family of receptors, including EGFR (epidermal growth factor receptor), HER2 (human epidermal growth factor receptor 2), and HER3. It is formulated as a dimaleate salt (C₃₂H₃₃ClFN₅O₁₁; molecular weight 718.1 g/mol; CAS 850140-73-7) to enhance stability and solubility . Approved in 2013 by the FDA, it is indicated for first-line treatment of metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions, exon 21 L858R substitutions) . Marketed as Gilotrif® (USA) and Giotrif® (EU/Asia), it is administered orally at 40 mg once daily, achieving peak plasma concentrations within 2–5 hours .

Afatinib covalently binds to EGFR/HER2 kinase domains, irreversibly inhibiting autophosphorylation and downstream signaling. Preclinical studies show high tissue distribution (volume of distribution: 12.4–16.2 L/kg in minipigs/rats) and moderate protein binding (92% in animals; 79.6% to human serum albumin) . Metabolism involves non-enzymatic conjugation with cysteine via Michael addition, resulting in fecal excretion (85%) and minimal renal clearance (4%) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du dimaléate d'afatinib implique plusieurs étapes clés :

Méthodes de production industrielle

La production industrielle du dimaléate d'afatinib est optimisée pour garantir un rendement et une qualité élevés. Le processus implique un processus de fabrication en trois étapes contrôlé, efficace et robuste, qui comprend la nitro-réduction, l'amidation et la salification. Cette méthode est évolutive et convient à la production à grande échelle .

Analyse Des Réactions Chimiques

Le dimaléate d'afatinib subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent les agents réducteurs, les agents amidants et les agents condensants. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent éventuellement à la formation du dimaléate d'afatinib .

Applications de la recherche scientifique

Le dimaléate d'afatinib a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le dimaléate d'afatinib agit en inhibant irréversiblement les domaines kinase du récepteur du facteur de croissance épidermique (EGFR), du récepteur 2 du facteur de croissance épidermique humain (HER2) et du récepteur 4 du facteur de croissance épidermique humain (HER4). Cette inhibition empêche l'autophosphorylation de la tyrosine kinase, qui est essentielle à la prolifération et à la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Afatinib dimaleate has a wide range of scientific research applications:

Mécanisme D'action

Afatinib dimaleate works by irreversibly inhibiting the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). This inhibition prevents tyrosine kinase autophosphorylation, which is essential for cancer cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Afatinib dimaleate belongs to the 4-anilinoquinazoline class of TKIs, alongside gefitinib, erlotinib, lapatinib, and dacomitinib. Key differentiating factors include generation, target specificity, binding mechanism, and clinical efficacy (Table 1).

Table 1: Structural and Pharmacological Comparison of EGFR TKIs

Compound Generation Targets Binding Mechanism Key Indications Notable Trials
This compound 2nd EGFR, HER2, HER4 Irreversible EGFR+ NSCLC LUX-Lung 7
Gefitinib 1st EGFR Reversible EGFR+ NSCLC IPASS
Erlotinib 1st EGFR Reversible NSCLC, pancreatic cancer BR.21
Osimertinib 3rd EGFR (incl. T790M) Irreversible EGFR T790M+ NSCLC FLAURA
Dacomitinib 2nd EGFR, HER2, HER4 Irreversible EGFR+ NSCLC ARCHER 1050

Key Differences:

Target Spectrum :

  • Afatinib inhibits EGFR, HER2, and HER4, blocking both homodimerization and heterodimerization (e.g., EGFR-HER3 transphosphorylation) .
  • Gefitinib/erlotinib (1st-gen) selectively target EGFR, while osimertinib (3rd-gen) adds T790M resistance mutation coverage .

Binding Mechanism :

  • Afatinib’s covalent binding confers prolonged inhibition, reducing the risk of competitive displacement by ATP compared to reversible 1st-gen TKIs .

Clinical Efficacy :

  • In the LUX-Lung 8 trial, afatinib improved median progression-free survival (PFS: 2.6 vs. 1.9 months) and overall survival (OS: 7.9 vs. 6.8 months) over erlotinib in squamous NSCLC .
  • Compared to gefitinib in LUX-Lung 7, afatinib showed superior PFS (11.0 vs. 10.9 months; HR 0.73) but similar OS .

Pharmacokinetics :

  • Afatinib’s fecal-dominated excretion (85%) contrasts with gefitinib’s higher renal clearance (≤10% unchanged in urine) .
  • Bioavailability in humans is near-complete (BCS class I/III), whereas 1st-gen TKIs exhibit variable absorption influenced by gastric pH .

Table 2: Pharmacokinetic Profiles of Selected TKIs

Parameter This compound Gefitinib Erlotinib Osimertinib
Bioavailability ~100% 60% 60–70% 70%
Tmax (hours) 2–5 3–7 4 3–6
Protein Binding 92% (preclinical) 90% 93% 95%
Primary Excretion Fecal (85%) Fecal (86%) Fecal (83%) Fecal (68%)
Half-life (hours) 37 48 14–20 48
Metabolism Non-enzymatic CYP3A4 CYP3A4/CYP1A2 CYP3A4

Research Findings and Clinical Implications

Combination Therapy: Phase II/III trial S1403 (NCT01532089) evaluates afatinib ± cetuximab (EGFR monoclonal antibody) in EGFR+ NSCLC. Preliminary data suggest enhanced PFS with combination therapy, though toxicity (e.g., rash, diarrhea) remains a concern .

Bioequivalence :

  • A 2024 study confirmed bioequivalence between generic and branded afatinib (90% CIs for AUC₀–t: 93.34–103.92%; Cmax: 90.26–105.52%), supporting cost-effective alternatives .

Common resistance pathways include MET amplification and HER2 mutations, necessitating sequential use with 3rd-gen TKIs (e.g., osimertinib) .

Novel Formulations: Polymorphic and amorphous forms of this compound (e.g., crystalline Form A, amorphous solid dispersions) improve stability and dissolution rates, addressing solubility challenges .

Activité Biologique

Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant clinical studies.

Afatinib functions by irreversibly binding to the active sites of EGFR and HER2, inhibiting their kinase activities. This action leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound exhibits dual specificity, effectively targeting both wild-type and mutant forms of EGFR, including those that are resistant to other tyrosine kinase inhibitors like erlotinib.

Key Characteristics:

  • IC50 Values : Afatinib shows varying potency against different EGFR mutations:
    • EGFR L858R: 0.4 nM
    • Wild-type EGFR: 0.5 nM
    • EGFR L858R/T790M: 10 nM
    • HER2: 14 nM
    • HER4: 1 nM .

Efficacy in Clinical Studies

Afatinib has been extensively studied for its efficacy in NSCLC. One pivotal study compared afatinib with standard chemotherapy regimens (cisplatin/gemcitabine) and demonstrated significant improvements in progression-free survival (PFS).

Clinical Findings:

  • Progression-Free Survival :
    • Median PFS for afatinib was significantly longer than for chemotherapy, with an increment of 5.4 months noted in independent assessments.
  • Subgroup Analysis :
    • The benefit was more pronounced in patients with common EGFR mutations compared to those with other mutations .

Case Studies

Several case studies have highlighted the effectiveness of afatinib in clinical practice:

  • Case Study A : A patient with advanced NSCLC harboring an EGFR L858R mutation experienced a dramatic reduction in tumor size after initiating treatment with afatinib, leading to a sustained response over several months.
  • Case Study B : In a cohort study involving patients with T790M mutations, afatinib demonstrated superior efficacy compared to first-generation TKIs, showcasing its role as a second-line treatment option .

Immunomodulatory Effects

Recent research has also indicated that afatinib may exert immunomodulatory effects. A study revealed that afatinib inhibited T-cell activation and proliferation, suggesting potential implications for its use in combination therapies . This finding emphasizes the need for further investigation into how afatinib interacts with the immune system.

Safety Profile

The safety profile of afatinib has been assessed in multiple clinical trials. Common adverse effects include:

  • Diarrhea
  • Rash
  • Nausea
  • Fatigue
  • Stomatitis

These side effects are generally manageable, allowing patients to continue treatment without significant interruptions .

Summary Table of Biological Activity

Characteristic Value
Target Receptors EGFR, HER2
IC50 (L858R) 0.4 nM
IC50 (Wild-type) 0.5 nM
IC50 (L858R/T790M) 10 nM
Median PFS Improvement +5.4 months compared to chemotherapy
Common Side Effects Diarrhea, rash, nausea

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of afatinib dimaleate in targeting EGFR/HER2 signaling pathways?

this compound acts as an irreversible inhibitor of EGFR (wild-type and mutants like L858R/T790M) and HER2, forming covalent bonds with cysteine residues in the kinase domains. Its potency is demonstrated by IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), 10 nM (EGFRL858R/T790M), and 14 nM (HER2), making it 100-fold more effective against gefitinib-resistant T790M mutations compared to first-generation inhibitors . Methodologically, kinase inhibition is validated via radiometric assays measuring ATP competition, while cellular efficacy is assessed using proliferation assays (e.g., MTT) in models like NSCLC cell lines expressing EGFR mutations .

Q. What in vitro and in vivo models are commonly used to evaluate this compound's efficacy?

Common in vitro models include HER2-positive cell lines (e.g., NCI-N87 for gastric cancer, MDA-MB-453 for breast cancer) and EGFR-mutant NSCLC lines (e.g., PC-9 with exon 19 deletions). In vivo studies utilize xenograft models in immunodeficient mice, with tumor growth inhibition monitored via caliper measurements or bioluminescence imaging. Pharmacokinetic (PK) parameters, such as bioavailability and half-life, are assessed in healthy subjects using crossover trials with LC-MS/MS for plasma concentration analysis .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Researchers should adhere to GHS07 guidelines: use PPE (gloves, goggles), avoid inhalation of aerosols, and work in ventilated fume hoods. Contaminated surfaces require decontamination with ethanol or detergent. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Waste disposal must comply with hazardous material regulations .

Advanced Research Questions

Q. How can conflicting data on afatinib's efficacy against EGFR T790M mutations be resolved in preclinical vs. clinical studies?

Preclinical studies report high potency (IC50 = 10 nM for L858R/T790M), but clinical efficacy may vary due to tumor heterogeneity or compensatory pathways. Researchers should validate findings using orthotopic xenograft models that mimic tumor microenvironments and incorporate longitudinal biopsies to assess mutation prevalence. Comparative genomic profiling (e.g., NGS) of patient-derived samples can identify co-occurring resistance mechanisms (e.g., MET amplification) .

Q. What methodologies are used to investigate afatinib-induced autophagy, and how does this process impact therapeutic outcomes?

Autophagy is measured via LC3-II/LC3-I ratio quantification (immunoblotting) and fluorescent microscopy (e.g., GFP-LC3 puncta formation). Transcriptome analysis (RNA-seq) identifies autophagy-related genes (e.g., ATG5, BECN1) modulated by afatinib. While autophagy may initially suppress tumor growth, prolonged activation can promote resistance. Combining afatinib with chloroquine (autophagy inhibitor) in in vivo models improves survival, suggesting context-dependent therapeutic strategies .

Q. How are bioequivalence studies designed to ensure pharmacokinetic equivalence between generic and branded afatinib formulations?

Bioequivalence trials use randomized, open-label, single-dose crossover designs in healthy subjects (n ≥ 32). Blood samples are collected up to 120 hours post-dose, and PK parameters (AUC0–t, Cmax) are analyzed via non-compartmental methods. The 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125%. Safety is assessed through adverse event monitoring and laboratory tests .

Q. What clinical trial strategies evaluate afatinib in combination therapies for resistant cancers?

Phase II trials (e.g., NCT trials for refractory multiple myeloma) employ adaptive designs with endpoints like progression-free survival (PFS) and overall survival (OS). For EGFR T790M-positive NSCLC, afatinib is combined with osimertinib (third-generation TKI) to target residual mutant clones. Synergy is assessed via Chou-Talalay combination indices in in vitro models, while dose escalation follows a 3+3 design to determine MTD .

Q. How do afatinib's physicochemical properties influence its pharmacokinetics and target engagement?

Afatinib's molecular weight (718.08 g/mol) and hydrophilicity (logP = 3.1) affect oral bioavailability (~50%) and plasma protein binding (95%). The dimaleate salt enhances solubility, while the acrylamide group enables irreversible EGFR binding. PK studies in rats show linear exposure (AUC0–∞) up to 50 mg/kg, with a half-life of 14 hours. These properties are optimized using in silico ADME tools (e.g., GastroPlus) .

Q. What experimental models elucidate afatinib resistance mechanisms, and how are these findings translated clinically?

Resistance is modeled using CRISPR-edited Ba/F3 cells expressing EGFR T790M/C797S mutations or patient-derived xenografts (PDXs) with acquired resistance. RNA-seq reveals upregulation of bypass pathways (e.g., HER3/PI3K). Clinically, liquid biopsies (ctDNA analysis) monitor resistance mutations, guiding sequential therapy with MET or MEK inhibitors .

Q. How are clinical endpoints like OS and PFS statistically validated in afatinib trials?

In the LUX-Lung 8 trial, OS (median 7.9 vs. 6.8 months for erlotinib) and PFS (2.6 vs. 1.9 months) were analyzed using Kaplan-Meier curves and Cox proportional hazards models (HR = 0.81, 95% CI: 0.69–0.95). Stratification factors (e.g., EGFR mutation type) ensure balanced randomization, while log-rank tests assess significance (p < 0.05) .

Propriétés

Numéro CAS

850140-73-7

Formule moléculaire

C28H29ClFN5O7

Poids moléculaire

602.0 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

Clé InChI

LIENDGDDWJRJLO-WFFUCRSMSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

SMILES isomérique

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

SMILES canonique

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

Apparence

Solid Powder

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afatinib dimaleate
Reactant of Route 2
Afatinib dimaleate
Reactant of Route 3
Reactant of Route 3
Afatinib dimaleate
Reactant of Route 4
Reactant of Route 4
Afatinib dimaleate
Reactant of Route 5
Afatinib dimaleate
Reactant of Route 6
Afatinib dimaleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.